molecular formula C5H13O5P B609244 m-PEG2-phosphonic acid CAS No. 96962-41-3

m-PEG2-phosphonic acid

Cat. No. B609244
CAS RN: 96962-41-3
M. Wt: 184.13
InChI Key: PCGVEHCDYPVDET-UHFFFAOYSA-N
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Description

M-PEG2-phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number for m-PEG2-phosphonic acid is 96962-41-3 .


Synthesis Analysis

M-PEG2-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

M-PEG2-phosphonic acid contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 aliphatic ethers, and 1 phosphonate .


Chemical Reactions Analysis

Phosphonic acid, such as m-PEG2-phosphonic acid, is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .


Physical And Chemical Properties Analysis

The molecular formula of m-PEG2-phosphonic acid is C5H13O5P . Its molecular weight is 184.13 .

Scientific Research Applications

  • Separation Science

    • Phosphonic acids are used in separation science . They play a significant role due to their features such as variable oxidation states, multivalence, asymmetry, and metal-binding properties .
    • They are used in the preparation of polymers for separation processes .
    • The methods of application involve synthesis routes like Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions .
    • The outcomes include the development of organophosphorus resins and other achievements in the field .
  • Mercury Removal

    • Phosphinic acid functionalized nanosilica is used for the effective removal of mercury (II) in aqueous solutions .
    • The method involves synthesizing an adsorbent by functionalizing nanosilica with phosphinic acid groups .
    • The results showed that the removal rate reached 99.11% and the maximum adsorption capacity was up to 274.32 mg/g at pH 2 .
  • Catalyst Development

    • Phosphorus-based Lewis acids have shown emerging reactivity and applications in catalysis .
    • They have been used in stoichiometric reactivity, Lewis acid catalysis, and frustrated Lewis pair (FLP) reactivity .
    • These advances demonstrate that P-based Lewis acids are a powerful tool for further developments in metal-free catalysis .
  • Material Creation

    • Phosphonic acids have found use in the design of supramolecular or hybrid materials .
    • They are used for the functionalization of surfaces .
    • The outcomes include the creation of innovative materials with unique properties .
  • Medicine Discovery

    • Phosphonic acid compounds have found significant use in medicinal chemistry, including antiviral and antibacterial applications .
    • They are used in the development of new medicines .
    • The outcomes include the discovery of new drugs and therapeutic agents .
  • Other Fields

    • Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery .
    • Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection .
    • The outcomes include improved water treatment processes and effective plant protection .
  • PROTAC Linker

    • m-PEG2-phosphonic acid is a PEG-based PROTAC linker .
    • It can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
    • The method of application involves the synthesis of PROTACs using m-PEG2-phosphonic acid as a linker .
    • The outcomes include the development of new PROTACs for targeted therapy .
  • Bio-conjugation

    • m-PEG2-phosphonic acid is a non-cleavable linker for bio-conjugation .
    • It contains a PO3H2 group and a -CH3 group linked through a linear PEG chain .
    • The method of application involves the use of m-PEG2-phosphonic acid as a linker in bio-conjugation processes .
    • The outcomes include the development of new bio-conjugates for various applications .
  • Drug Delivery Systems

    • m-PEG2-phosphonic acid could potentially be used in the development of drug delivery systems .
    • The PEGylation process, which involves the attachment of polyethylene glycol (PEG) to molecules and macrostructures, can improve the solubility and stability of drugs .
    • The method of application would involve using m-PEG2-phosphonic acid as a linker in the PEGylation process .
    • The outcomes could include the development of more effective drug delivery systems .
  • Surface Modification

    • m-PEG2-phosphonic acid could potentially be used for surface modification .
    • Phosphonic acids are known for their ability to form self-assembled monolayers on metal oxide surfaces .
    • The method of application would involve using m-PEG2-phosphonic acid to modify the surface of a material .
    • The outcomes could include the creation of materials with improved properties .

Safety And Hazards

M-PEG2-phosphonic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . When handling m-PEG2-phosphonic acid, it is recommended to wear protective gloves, protective clothing, and eye protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

M-PEG2-phosphonic acid is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-(2-methoxyethoxy)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVEHCDYPVDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG2-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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